molecular formula C12H25NO6 B605461 Amino-PEG4-(CH2)3CO2H CAS No. 144598-03-8

Amino-PEG4-(CH2)3CO2H

Cat. No. B605461
M. Wt: 279.33
InChI Key: FZYUSPZHUYZRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-PEG4-(CH2)3CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

The terminal carboxylic acid of Amino-PEG4-(CH2)3CO2H can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Chemical Reactions Analysis

Amino-PEG4-(CH2)3CO2H is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Physical And Chemical Properties Analysis

The molecular weight of Amino-PEG4-(CH2)3CO2H is 279.33 g/mol .

Scientific Research Applications

“Amino-PEG4-(CH2)3CO2H” is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .

This compound is often used in the field of biochemical research . Its properties make it useful in a variety of applications, such as drug delivery, where it can be used to link drugs to carriers, or in the creation of complex biomolecules for research purposes .

  • Drug Delivery Systems : The compound can be used to link drugs to carriers, enhancing the delivery of the drug to the target site . This is particularly useful in targeted cancer therapies, where the drug needs to be delivered directly to the tumor cells.

  • Creation of Complex Biomolecules : The compound can be used in the creation of complex biomolecules for research purposes . This includes the synthesis of proteins, peptides, and other macromolecules.

  • Protein and Peptide Conjugation : The compound can be used for protein and peptide conjugation . This is useful in the study of protein function and structure, as well as in the development of protein-based drugs.

  • PROTACs Synthesis : “Amino-PEG4-(CH2)3CO2H” can be used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a new class of drugs that work by tagging disease-causing proteins for destruction.

  • Biochemical Research : The compound is often used in biochemical research due to its reactivity with carboxylic acids, activated NHS esters, and carbonyls .

  • Biopolymer and Synthetic Polymer Research : The compound is used in the research of biopolymers and synthetic polymers . It can be used to modify the properties of these polymers, or to create new polymers with specific characteristics.

  • Drug Delivery Systems : The compound can be used to link drugs to carriers, enhancing the delivery of the drug to the target site . This is particularly useful in targeted cancer therapies, where the drug needs to be delivered directly to the tumor cells.

  • Creation of Complex Biomolecules : The compound can be used in the creation of complex biomolecules for research purposes . This includes the synthesis of proteins, peptides, and other macromolecules.

  • Protein and Peptide Conjugation : The compound can be used for protein and peptide conjugation . This is useful in the study of protein function and structure, as well as in the development of protein-based drugs.

  • PROTACs Synthesis : “Amino-PEG4-(CH2)3CO2H” can be used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a new class of drugs that work by tagging disease-causing proteins for destruction.

  • Biochemical Research : The compound is often used in biochemical research due to its reactivity with carboxylic acids, activated NHS esters, and carbonyls .

  • Biopolymer and Synthetic Polymer Research : The compound is used in the research of biopolymers and synthetic polymers . It can be used to modify the properties of these polymers, or to create new polymers with specific characteristics.

Safety And Hazards

When handling Amino-PEG4-(CH2)3CO2H, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Amino-PEG4-(CH2)3CO2H is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This suggests that it could play a significant role in the development of new drugs, particularly in targeted therapies .

properties

IUPAC Name

4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO6/c13-3-5-17-7-9-19-11-10-18-8-6-16-4-1-2-12(14)15/h1-11,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYUSPZHUYZRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)COCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG4-(CH2)3CO2H

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG4-(CH2)3CO2H
Reactant of Route 2
Reactant of Route 2
Amino-PEG4-(CH2)3CO2H
Reactant of Route 3
Reactant of Route 3
Amino-PEG4-(CH2)3CO2H
Reactant of Route 4
Amino-PEG4-(CH2)3CO2H
Reactant of Route 5
Amino-PEG4-(CH2)3CO2H
Reactant of Route 6
Amino-PEG4-(CH2)3CO2H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.